5-(3,4-dihydroxybenzylidene)-3-(4-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one

Description

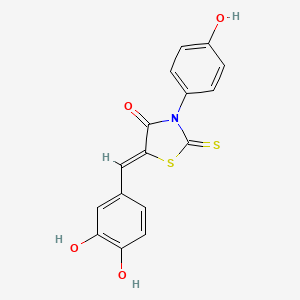

5-(3,4-Dihydroxybenzylidene)-3-(4-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one is a rhodanine derivative characterized by a thiazolidinone core substituted with a 3,4-dihydroxybenzylidene group at position 5 and a 4-hydroxyphenyl group at position 3 (Fig. 1). This compound is synthesized via a microwave-assisted Knoevenagel condensation between commercial rhodanine (2-thioxothiazolidin-4-one) and 3,4-dihydroxybenzaldehyde in the presence of n-propylamine, yielding a light-yellow powder with a melting point of 210–212°C and a moderate synthesis yield of 79% . The Z-configuration of the benzylidene double bond is retained during synthesis, a common feature in analogous rhodanine derivatives .

Properties

IUPAC Name |

(5Z)-5-[(3,4-dihydroxyphenyl)methylidene]-3-(4-hydroxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO4S2/c18-11-4-2-10(3-5-11)17-15(21)14(23-16(17)22)8-9-1-6-12(19)13(20)7-9/h1-8,18-20H/b14-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZVUEWHNJVXMMY-ZSOIEALJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=O)C(=CC3=CC(=C(C=C3)O)O)SC2=S)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1N2C(=O)/C(=C/C3=CC(=C(C=C3)O)O)/SC2=S)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50367392 | |

| Record name | ST50147958 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50367392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

356570-17-7 | |

| Record name | NSC731222 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=731222 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ST50147958 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50367392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-dihydroxybenzylidene)-3-(4-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 3,4-dihydroxybenzaldehyde with 4-hydroxyphenylthiourea under acidic or basic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the thiazolidinone ring. Common solvents used in this synthesis include ethanol, methanol, and acetic acid. The reaction is usually carried out at temperatures ranging from room temperature to reflux conditions, depending on the specific reagents and solvents used.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-dihydroxybenzylidene)-3-(4-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups on the benzylidene and phenyl rings can be oxidized to form quinones.

Reduction: The compound can be reduced to form the corresponding dihydrothiazolidinone.

Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.

Major Products Formed

Oxidation: Quinones derived from the oxidation of hydroxyl groups.

Reduction: Dihydrothiazolidinone derivatives.

Substitution: Various substituted thiazolidinone derivatives depending on the substituents introduced.

Scientific Research Applications

Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

Biology: It has been investigated for its potential antioxidant and antimicrobial properties.

Medicine: Research has explored its potential as an anti-inflammatory and anticancer agent.

Industry: The compound may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 5-(3,4-dihydroxybenzylidene)-3-(4-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one is not fully understood. it is believed to exert its effects through interactions with various molecular targets, including enzymes and receptors. The hydroxyl groups on the benzylidene and phenyl rings may play a role in these interactions by forming hydrogen bonds with target molecules. Additionally, the thiazolidinone ring may interact with specific binding sites on proteins, influencing their activity and function.

Comparison with Similar Compounds

Table 1: Key Structural Features and Physical Properties of Selected Rhodanine Derivatives

Key Observations:

Hydroxyl vs. Methoxy Groups :

- The target compound’s 3,4-dihydroxybenzylidene group contrasts with methoxy-substituted analogs (e.g., 3b, 3c). Methoxy groups increase melting points (251–258°C vs. 210–212°C), likely due to reduced hydrogen bonding and enhanced van der Waals interactions .

- Hydroxyl groups improve aqueous solubility but may reduce metabolic stability compared to methoxy or halogenated derivatives .

Halogenation :

- Iodine-substituted 5-HDST () demonstrates that halogenation at the benzylidene ring enhances bioactivity, particularly in enzyme inhibition. The target compound’s dihydroxy groups may favor interactions with polar enzyme pockets .

Aromatic Substituents at Position 3: Replacement of the 4-hydroxyphenyl group (target compound) with 4-methylphenyl () or phenyl () alters electronic and steric properties.

Physicochemical Properties

- Lipophilicity : Compared to dimethoxy or halogenated derivatives (e.g., –16), the target compound’s hydroxyl groups reduce logP values, impacting bioavailability and blood-brain barrier penetration .

Biological Activity

The compound 5-(3,4-dihydroxybenzylidene)-3-(4-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, summarizing key findings from various studies and presenting data in a structured manner.

Chemical Structure and Properties

- IUPAC Name: this compound

- Molecular Formula: C16H14N2O4S

- Molecular Weight: 342.36 g/mol

Structural Representation

The compound features a thiazolidinone ring, which is known for its diverse pharmacological properties. The presence of hydroxyl groups on the benzylidene moiety enhances its reactivity and potential biological interactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazolidinone derivatives. For instance, compounds similar to This compound have shown significant cytotoxicity against various cancer cell lines.

These results indicate that thiazolidinone derivatives can induce apoptosis in cancer cells through various mechanisms, including the activation of intrinsic and extrinsic pathways.

Antiviral Activity

Thiazolidinones have also been investigated for their antiviral properties. A study focused on 1,3-thiazolidin-4-ones demonstrated their ability to inhibit the replication of Yellow Fever Virus (YFV) in vitro.

| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index |

|---|---|---|---|

| DS1 | 6.9 | >100 | >14 |

This indicates that the compound is more potent than ribavirin, suggesting a promising avenue for antiviral drug development .

Antioxidant Activity

The antioxidant capacity of thiazolidinones is another area of interest. Compounds derived from this class have shown varying degrees of antioxidant activity, which can contribute to their overall therapeutic effects by mitigating oxidative stress in cells.

The biological activities exhibited by This compound can be attributed to several mechanisms:

- Apoptosis Induction: Activation of apoptotic pathways leading to programmed cell death in cancer cells.

- Enzyme Inhibition: Inhibition of specific protein kinases involved in cell proliferation and survival.

- Antioxidant Defense: Scavenging of free radicals and reduction of oxidative stress.

Case Study 1: Anticancer Activity Assessment

A recent study evaluated the anticancer effects of a series of thiazolidinone derivatives, including our compound of interest, against multiple cancer cell lines. The findings revealed that certain derivatives exhibited IC50 values below 10 µM against colorectal and breast cancer cell lines, indicating potent antitumor activity .

Case Study 2: Antiviral Efficacy

In vitro studies on the antiviral efficacy of thiazolidinone derivatives against YFV demonstrated significant inhibition at low concentrations, with one compound showing an EC50 value significantly lower than that of standard antiviral agents .

Q & A

Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

The compound is synthesized via cyclocondensation of 3-(4-hydroxyphenyl)thiosemicarbazide with chloroacetic acid and sodium acetate in a DMF/acetic acid mixture, followed by condensation with 3,4-dihydroxybenzaldehyde. Key parameters include reflux (110–120°C, 2–4 hours), stoichiometric ratios (1:1:2:3), and purification via recrystallization (DMF-ethanol). Reaction progress is monitored by TLC (Rf 0.5–0.7 in ethyl acetate/hexane). Yield optimization may involve solvent ratio adjustments and catalyst screening (e.g., acetic acid vs. HCl) .

Q. Which spectroscopic techniques effectively characterize its structural integrity?

1H/13C NMR (δ 7.2–7.8 ppm for aromatic protons; δ 165–170 ppm for carbonyl carbons), FT-IR (C=O stretch at 1660–1680 cm⁻¹; C=S at 1250–1300 cm⁻¹), and HRMS (m/z 376.0284 for C16H12N2O4S2) are critical. The Z-configuration is confirmed via NOESY correlations between exocyclic double bond protons and adjacent aromatic hydrogens. HPLC (≥95% purity at 254 nm) ensures quality for biological assays .

Q. What preliminary biological screening approaches assess its therapeutic potential?

Begin with:

- Antimicrobial activity : Broth microdilution against S. aureus and E. coli (MIC determination).

- Anti-inflammatory potential : COX-2 inhibition via ELISA (IC50 values).

- Anticancer activity : MTT assays on MCF-7 or HepG2 cells (1–100 μM dose range). Include controls (doxorubicin, aspirin) and validate across ≥3 independent trials .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) of hydroxyl substituents enhance target specificity?

Create derivative libraries via selective protection/deprotection (e.g., acetylation of 3′-OH vs. 4′-OH). Evaluate using:

- Permeability : Parallel artificial membrane assays (PAMPA) for blood-brain barrier penetration.

- Molecular docking : Against tyrosine kinase domains (PDB: 1T46).

- QSAR models : Incorporate Hammett σ values (σmeta = 0.12 for 3′-OH; σpara = 0.23 for 4′-OH) and Lipinski parameters .

Q. How to resolve contradictions in pro-oxidant vs. antioxidant activities?

Use complementary assays:

Q. Which biophysical techniques reliably analyze serum albumin interactions?

Employ:

- Fluorescence quenching : Stern-Volmer analysis (Ksv ~10⁴ M⁻¹).

- Circular dichroism : Monitor α-helix content changes (≥5%).

- ITC : Binding thermodynamics (ΔH = -8 to -12 kcal/mol; n ≈1). Confirm binding site specificity via warfarin displacement and 50 ns molecular dynamics simulations .

Q. Methodological Notes

- Synthetic Optimization : Microwave-assisted synthesis () may reduce reaction times.

- Biological Assays : Include cytotoxicity controls (e.g., HEK293 normal cells) to assess selectivity.

- Data Interpretation : Use Hill coefficients (>1) to identify cooperative binding in protein interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.